2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one
Description
The compound 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one features a benzofuran-3-one core with two key substituents:
- Position 2: A (Z)-configured 4-isopropylphenylmethylidene group.
- Position 6: A 3-methoxybenzyloxy group, which adds a methoxy-substituted aromatic ring. This moiety enhances lipophilicity (logP) and may facilitate π-π stacking interactions.
The Z-configuration at the methylidene group is critical for spatial orientation, affecting molecular geometry and intermolecular interactions.
Properties
Molecular Formula |
C26H24O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H24O4/c1-17(2)20-9-7-18(8-10-20)14-25-26(27)23-12-11-22(15-24(23)30-25)29-16-19-5-4-6-21(13-19)28-3/h4-15,17H,16H2,1-3H3/b25-14- |
InChI Key |
PPVKHXSUEJNWCT-QFEZKATASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the benzofuran core is alkylated with an isopropylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methoxybenzyl Ether: This can be done through an etherification reaction, where the benzofuran core is reacted with a methoxybenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, bases, acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, structural analogs have been tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
Research has also explored the anticancer potential of benzofuran derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival and proliferation . Preliminary studies suggest that it may be effective against certain types of cancer cells, warranting further investigation into its therapeutic potential.
Study on Antimicrobial Activity
A study published in the International Journal of Molecular Sciences assessed a series of benzofuran derivatives, including the compound , for their antimicrobial properties. The results indicated effective inhibition against several pathogenic strains, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL for the most active compounds .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 50 | Effective against Gram-positive bacteria |
| Compound B | 100 | Effective against Candida species |
| Target Compound | 200 | Moderate activity against Gram-negative bacteria |
Evaluation of Anticancer Activity
Another study investigated the anticancer effects of various benzofuran derivatives on human cancer cell lines. The findings revealed that certain derivatives, including the target compound, induced significant apoptosis in tested cell lines, suggesting a potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Evidence
Three closely related benzofuran-3-one derivatives are identified in the evidence (Table 1):
Table 1: Structural Comparison of Key Benzofuran-3-one Derivatives
Substituent-Driven Property Analysis
Position 2 Substituents
- Target Compound : The 4-isopropylphenyl group increases hydrophobicity compared to pyridine (Analog 1) or fluorophenyl (Analog 2). Its bulkiness may hinder binding to flat enzymatic pockets.
- Analog 2 : The 3-fluorophenyl group enhances electronegativity, possibly improving metabolic stability and binding affinity via halogen bonding.
- Analog 3 : The 3-methoxyphenyl group balances lipophilicity and polarity, similar to the target’s 3-methoxybenzyloxy group but at a different position.
Position 6 Substituents
- Analog 1 : The 4-methylphenylmethoxy group is less polar than the target’s substituent, reducing solubility.
- Analogs 2 and 3: Alkenyl ethers (e.g., 2-methylprop-2-enoxy) may increase reactivity (e.g., susceptibility to oxidative metabolism) compared to aryl ethers.
Biological Activity
Structural Overview
The compound features a benzofuran core substituted with various functional groups, which contribute to its biological properties. The presence of the isopropylphenyl and methoxybenzyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Chemical Structure
- Molecular Formula : CHO
- IUPAC Name : 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one
Antioxidant Properties
Aurones, including this compound, have been reported to exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies suggest that the compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds possess antimicrobial properties. The specific compound has shown efficacy against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Inhibition of Enzymatic Activity
One notable biological activity of this compound is its ability to inhibit tyrosinase , an enzyme involved in melanin biosynthesis. This action makes it a candidate for treating hyperpigmentation disorders. In vitro studies have demonstrated that the compound can significantly reduce tyrosinase activity in human melanocytes, indicating its potential as an anti-hyperpigmentation agent .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound have also been explored. It has been shown to modulate pathways related to inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The biological activities of 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one are believed to stem from its ability to interact with various molecular targets:
- Free Radical Scavenging : The presence of hydroxyl groups in the structure allows for effective free radical scavenging.
- Enzyme Inhibition : The compound likely binds to the active site of tyrosinase, inhibiting its activity through competitive or non-competitive mechanisms.
- Modulation of Signaling Pathways : It may influence signaling pathways associated with inflammation and oxidative stress response.
Study 1: Tyrosinase Inhibition
A study conducted on the inhibitory effects of aurone derivatives on tyrosinase revealed that 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one exhibited a dose-dependent inhibition of the enzyme, with an IC50 value comparable to established inhibitors .
Study 2: Antioxidant Activity
In a comparative analysis of various benzofuran derivatives, this compound demonstrated superior antioxidant capacity as measured by DPPH radical scavenging assays. The results indicated a strong correlation between structural modifications and antioxidant potency .
Study 3: Antimicrobial Efficacy
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
